

head-to-head comparison of MTX-531 and MTX-530

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Compound of Interest		
Compound Name:	MTX-531	
Cat. No.:	B15612215	Get Quote

Head-to-Head Comparison: MTX-531 and MTX-530

A Note on Comparative Analysis: Initial research indicates a significant distinction between MTX-531 and MTX-530, suggesting they belong to entirely different product categories. MTX-531 is identified as a novel dual kinase inhibitor for cancer therapy, while "MTX-530" is a product name associated with mechanical parts, specifically motorcycle chains. Consequently, a direct head-to-head comparison of their performance in a scientific or research context is not applicable.

This guide will therefore focus on providing a comprehensive overview of the available preclinical data for the drug candidate **MTX-531**, in line with the interest of researchers, scientists, and drug development professionals.

MTX-531: A First-in-Class Dual EGFR and PI3K Inhibitor

MTX-531 is a potential first-in-class investigational therapy designed to simultaneously inhibit two key proteins involved in cancer cell proliferation and survival: Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1][2] Developed by MEKanistic Therapeutics, this single molecule was rationally designed to overcome adaptive resistance mechanisms that often limit the efficacy of single-target cancer therapies.[1][3][4]



The dual-targeting approach of **MTX-531** aims to shut down the escape mechanisms that tumors utilize to resist treatment.[3][5] In cancers such as head and neck squamous cell carcinomas, EGFR and PI3K are known to mediate resistance to the inhibition of the other, making a dual inhibitor a promising strategy.[3][6]

Quantitative Data Summary

Preclinical studies have demonstrated the potency and selectivity of **MTX-531**, as well as its efficacy in various cancer models.

Metric	Value	Target/Model	Source
IC50 (EGFR)	14.7 nM	In vitro	[7][8][9]
IC50 (PI3Kα)	6.4 nM	In vitro	[7][8][9]
IC50 (PI3Kβ)	233 nM	In vitro	[7][8]
IC50 (PI3Ky)	8.3 nM	In vitro	[7][8]
ΙC50 (ΡΙ3Κδ)	1.1 nM	In vitro	[7][8]
EC50 (PPARy agonism)	3.4 μΜ	HEK293 cells	[8]
Tumor Regression	>70% (mean)	CAL-33 HNSCC xenograft	[10]
Survival Improvement	62% to >500%	HNSCC models	[1][9]
Objective Response Rate (with MEK inhibitor)	80%	Colorectal cancer PDX models	[10]
Objective Response Rate (with KRAS inhibitor)	100%	KRAS mutant CRC and pancreatic tumor models	[1]

Signaling Pathway and Mechanism of Action

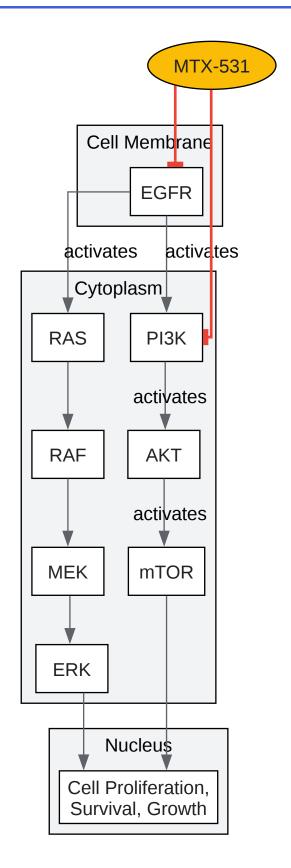






MTX-531 was computationally designed to selectively target EGFR and PI3K.[4] By inhibiting both pathways, MTX-531 aims to prevent the adaptive resistance that can occur when only one pathway is blocked. A key feature of MTX-531 is its ability to inhibit these targets without causing hyperglycemia, a common side effect of other PI3K inhibitors.[1][4][5] This is likely due to its weak agonistic activity on PPARy.[4][7]





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MTX-531 dual inhibition of EGFR and PI3K pathways.



Experimental Protocols

Detailed experimental protocols are outlined in the primary research publication in Nature Cancer.[3] Below is a summary of the key methodologies used in the preclinical evaluation of **MTX-531**.

In Vitro Kinase Assays: The inhibitory activity of **MTX-531** against a panel of kinases was determined using enzymatic assays. The IC50 values were calculated from concentration-response curves to assess potency and selectivity. **MTX-531** demonstrated nanomolar potency against both EGFR and PI3K.[1][9]

Cell-Based Assays: Human cancer cell lines, such as CAL-33 tongue squamous cell carcinoma, were treated with MTX-531 to evaluate its effect on downstream signaling pathways.[8] Western blotting was used to measure the phosphorylation levels of key proteins like Akt and 4E-BP1 to confirm target engagement and inhibition of the PI3K/mTOR pathway.[8] Apoptosis was also assessed in these cell lines.[8]

In Vivo Xenograft and PDX Models: The anti-tumor efficacy of **MTX-531** was evaluated in mouse models. This included implanting human cancer cell lines (xenografts) and patient-derived tumor tissues (PDX models) into mice.[4][6] **MTX-531** was administered orally, and tumor volume was measured over time to assess tumor growth inhibition and regression.[6][8] Survival studies were also conducted to determine the impact on overall survival.[1][10]

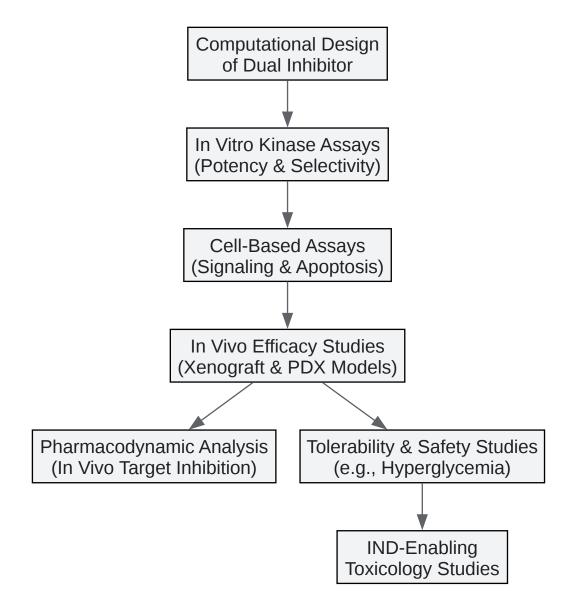
Pharmacodynamic Studies: To confirm that **MTX-531** was hitting its targets in vivo, tumors from treated mice were collected at various time points. The levels of phosphorylated proteins in the EGFR and PI3K pathways were analyzed to demonstrate target inhibition in the tumor tissue. [10]

Toxicology and Tolerability Studies: The safety profile of **MTX-531** was assessed in mice. This included monitoring for common side effects of PI3K inhibitors, such as hyperglycemia.[1][5][6] Blood glucose levels were measured in mice treated with therapeutic doses of **MTX-531**.[1][7]

Experimental Workflow

The preclinical evaluation of **MTX-531** followed a logical progression from in vitro characterization to in vivo efficacy and safety studies.





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Preclinical development workflow for MTX-531.

Future Directions

Investigational new drug-enabling toxicology studies for MTX-531 are currently underway, sponsored by the National Cancer Institute's Experimental Therapeutics (NExT) Program.[1] [11] MEKanistic Therapeutics has plans to initiate a clinical trial with MTX-531 by the end of 2025.[6] The promising preclinical data suggest that MTX-531 could be an effective treatment for various cancers, including head and neck squamous cell carcinoma and KRAS-mutated gastrointestinal tumors, particularly in combination with other targeted therapies.[1][3]



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